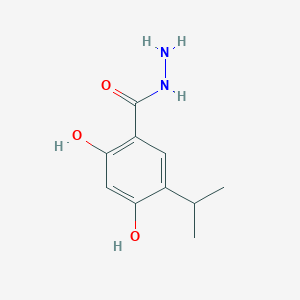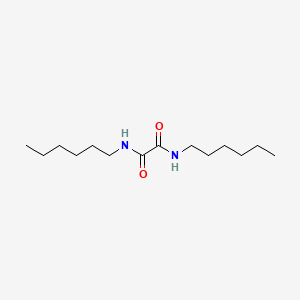![molecular formula C6H10N2 B14745736 1,2-Diazaspiro[2.5]oct-1-ene CAS No. 930-82-5](/img/structure/B14745736.png)
1,2-Diazaspiro[2.5]oct-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazaspiro[2.5]oct-1-ene: is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diazaspiro[2.5]oct-1-ene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1-aminocyclopropane carboxylic acid, a series of reactions including cyclization and reduction can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diazaspiro[2.5]oct-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products: The products formed depend on the specific reactions and conditions. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Applications De Recherche Scientifique
1,2-Diazaspiro[2.5]oct-1-ene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-ene involves its interaction with molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are ongoing, focusing on its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Ethynyl-1,2-diazaspiro[2.5]oct-1-ene
- 6-Ethynyl-1,2-diazaspiro[2.5]oct-1-ene
Comparison: 1,2-Diazaspiro[2.5]oct-1-ene is unique due to its specific spiro-connected structure and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Propriétés
Numéro CAS |
930-82-5 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
1,2-diazaspiro[2.5]oct-1-ene |
InChI |
InChI=1S/C6H10N2/c1-2-4-6(5-3-1)7-8-6/h1-5H2 |
Clé InChI |
ADJNKJMAEAJADP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



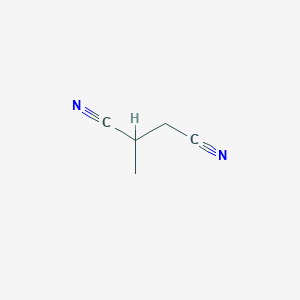
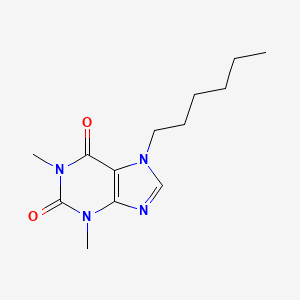
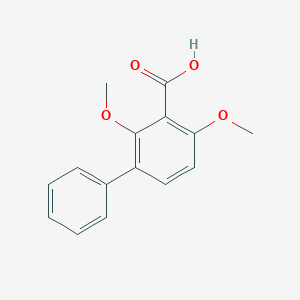
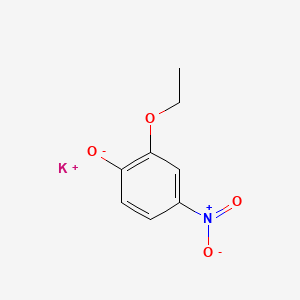
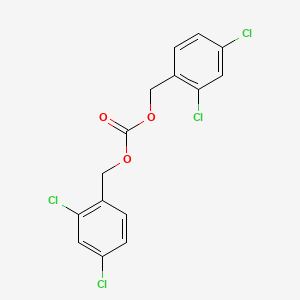
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14745688.png)
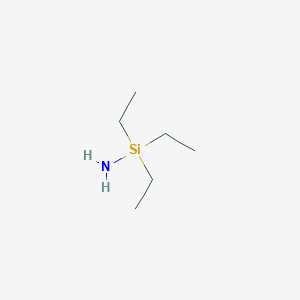
![4-Chloro-6-[2-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B14745708.png)
![[(4R,4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B14745711.png)
